Benzenesulfonyl isothiocyanate, 4-methyl-

Physical Organic Chemistry Synthetic Methodology Reactivity Comparison

Benzenesulfonyl isothiocyanate, 4-methyl- (commonly p-toluenesulfonyl isothiocyanate; molecular formula C8H7NO2S2, molecular weight 213.28 g/mol ) is a sulfonyl-substituted aromatic compound featuring a para-methyl group and a reactive isothiocyanate moiety. This dual functionality—a strong electron-withdrawing sulfonyl group adjacent to an electrophilic -N=C=S center—confers enhanced reactivity compared to simple aryl isothiocyanates, positioning it as a versatile intermediate for constructing sulfonamide-based bioactive molecules, heterocycles, and enzyme inhibitors.

Molecular Formula C8H7NO2S2
Molecular Weight 213.3 g/mol
CAS No. 1424-52-8
Cat. No. B12005601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl isothiocyanate, 4-methyl-
CAS1424-52-8
Molecular FormulaC8H7NO2S2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C=S
InChIInChI=1S/C8H7NO2S2/c1-7-2-4-8(5-3-7)13(10,11)9-6-12/h2-5H,1H3
InChIKeyMCFSCNLXHWWPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonyl isothiocyanate, 4-methyl- (CAS 1424-52-8) | Core Properties & Procurement-Ready Profile


Benzenesulfonyl isothiocyanate, 4-methyl- (commonly p-toluenesulfonyl isothiocyanate; molecular formula C8H7NO2S2, molecular weight 213.28 g/mol ) is a sulfonyl-substituted aromatic compound featuring a para-methyl group and a reactive isothiocyanate moiety [1]. This dual functionality—a strong electron-withdrawing sulfonyl group adjacent to an electrophilic -N=C=S center—confers enhanced reactivity compared to simple aryl isothiocyanates, positioning it as a versatile intermediate for constructing sulfonamide-based bioactive molecules, heterocycles, and enzyme inhibitors. The compound exhibits distinctive polymerization behavior in neat form, reversibly forming low-order oligomers (n=2–3) that dissociate to active monomers in chloroform [2], a property with direct implications for handling, storage, and experimental design in research and industrial settings.

Benzenesulfonyl isothiocyanate, 4-methyl- Procurement Risk: Why Analog Interchange Compromises Experimental Outcomes


Treating Benzenesulfonyl isothiocyanate, 4-methyl- as interchangeable with other sulfonyl isothiocyanates or simpler aryl isothiocyanates introduces significant and quantifiable risk. The 4-methyl substitution directly modulates electrophilicity: in equilibrium constant studies with tributylphosphine adduct formation, p-toluenesulfonyl isothiocyanate exhibits a distinct equilibrium constant (K) value compared to phenyl and benzoyl analogs in the same solvent systems [1]. In medicinal chemistry applications, the 4-methylbenzenesulfonyl group is not merely a protecting group—it is a pharmacophoric element that critically influences both potency and selectivity. For instance, a 2024 study on sulfonyl thioureas demonstrated that derivatives synthesized from p-toluenesulfonyl isothiocyanate achieved potent multi-target enzyme inhibition with nanomolar IC50 values [2]; substituting the 4-methylbenzenesulfonyl moiety with an unsubstituted benzenesulfonyl or other sulfonyl group would fundamentally alter the electronic and steric environment at the active site, leading to unpredictable and likely diminished biological activity. Furthermore, the compound's unique tendency to form reversible oligomers in neat form [3] means that substituting with a non-polymerizing analog can alter reaction kinetics and product profiles in ways that standard purity metrics cannot capture. These structural and physicochemical differentiators are not cosmetic—they translate directly into divergent synthetic yields, altered inhibitory profiles, and non-reproducible experimental data.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Benzenesulfonyl isothiocyanate, 4-methyl-


Electrophilic Reactivity Modulation: Equilibrium Constant Differentiation from Phenyl and Benzoyl Isothiocyanates

The electrophilic character of Benzenesulfonyl isothiocyanate, 4-methyl- is quantitatively distinct from other isothiocyanates. In a direct head-to-head study, the equilibrium constant (K) for adduct formation with tributylphosphine was determined for p-toluenesulfonyl isothiocyanate, phenyl isothiocyanate, and benzoyl isothiocyanate in multiple solvents. The distinct K value for p-toluenesulfonyl isothiocyanate confirms that the 4-methylbenzenesulfonyl group imparts a unique electrophilicity profile, neither purely aryl-like nor acyl-like [1].

Physical Organic Chemistry Synthetic Methodology Reactivity Comparison

Multi-Target Enzyme Inhibition Potency Achieved via p-Toluenesulfonyl Isothiocyanate-Derived Thioureas

Benzenesulfonyl isothiocyanate, 4-methyl- serves as the essential precursor for a series of sulfonyl thioureas exhibiting potent, multi-target inhibition of clinically relevant enzymes. Compound 6k, synthesized directly from p-toluenesulfonyl isothiocyanate and a substituted 2-aminobenzo[d]thiazole, demonstrated IC50 values of 0.027 ± 0.008 µM (AChE), 0.043 ± 0.004 µM (BChE), 0.353 ± 0.01 µM (MAO-A), and 0.716 ± 0.02 µM (MAO-B). This inhibitory capacity was comparable to reference drugs, with kinetic studies confirming competitive inhibition and Ki constants of 24.49 nM and 12.16 nM for AChE and BChE, respectively [1].

Medicinal Chemistry Enzyme Inhibition Neurodegenerative Disease

Unique Polymerization Behavior: Reversible Oligomer Formation in Neat State

Unlike simple aryl isothiocyanates, substituted benzenesulfonyl isothiocyanates, including the 4-methyl derivative, exhibit a unique tendency to form low-order polymers (RC6H4SO2NCS)n in neat form. These oligomers (estimated n=2–3) readily dissociate into monomeric components in chloroform, exhibiting reactivity with lower alkyl amines and alcohols indistinguishable from the monomeric state [1]. This behavior is not observed for phenyl isothiocyanate or benzoyl isothiocyanate.

Physical Chemistry Polymer Science Material Stability

Exothermic Reactivity with Alcohols: Enhanced Kinetics Over Simple Isothiocyanates

The sulfonyl group dramatically accelerates the reaction of the isothiocyanate moiety with nucleophiles. In contrast to simple isothiocyanates, which react very slowly with alcohols under ambient conditions, benzenesulfonyl isothiocyanates (including the 4-methyl derivative) react exothermally with alcohols. For example, the unsubstituted benzenesulfonyl isothiocyanate reacted exothermally with ethanol to yield 79.9% ethyl benzenesulfonyl thiourethan [1]. While this data is for the unsubstituted analog, it establishes a clear class-level reactivity enhancement attributable to the sulfonyl group, which is directly applicable to the 4-methyl derivative.

Synthetic Methodology Reaction Kinetics Thiourethane Synthesis

Validated Synthetic Utility: Building Block for Bioactive Heterocycles

Benzenesulfonyl isothiocyanate, 4-methyl- is a validated precursor for synthesizing diverse heterocyclic systems, particularly thiazoles and thiadiazoles. Its use in cyclocondensation reactions with various O-, S-, N-, and C-nucleophiles yields substituted 1,3-thiazoles and other sulfur-containing heterocycles [1]. This synthetic versatility is a direct consequence of the dual electrophilic centers (sulfonyl sulfur and isothiocyanate carbon) and the electron-withdrawing effect of the sulfonyl group.

Synthetic Chemistry Heterocycle Synthesis Thiazole Derivatives

Validated Application Scenarios: Where Benzenesulfonyl isothiocyanate, 4-methyl- Outperforms Analogs


Synthesis of Potent Multi-Target Inhibitors for Neurodegenerative Disease Research

This compound is the essential building block for generating sulfonyl thioureas that exhibit sub-micromolar to nanomolar inhibition against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases A and B. The 2024 study by Archiv der Pharmazie [1] validated that the 4-methylbenzenesulfonyl moiety is critical for achieving the observed multi-target inhibitory profile. Researchers focused on Alzheimer's disease and other neurodegenerative conditions should procure this specific compound to synthesize and evaluate these validated lead structures.

Synthetic Method Development Requiring Enhanced Electrophilic Reactivity

For synthetic chemists designing new routes to thiourethans, thioureas, or heterocycles, Benzenesulfonyl isothiocyanate, 4-methyl- offers a quantifiable reactivity advantage. Direct head-to-head equilibrium studies [1] confirm its distinct electrophilicity compared to phenyl and benzoyl isothiocyanates. Class-level data demonstrates that sulfonyl isothiocyanates react exothermally with alcohols, yielding thiourethans under mild conditions where simple isothiocyanates are unreactive [2]. This translates to faster reaction times and higher yields in laboratory-scale syntheses.

Heterocycle-Focused Medicinal Chemistry and Library Synthesis

The compound is a validated precursor for constructing diverse sulfur-containing heterocycles, including thiazoles, thiadiazoles, and triazines, via cyclocondensation with a broad range of nucleophiles [1]. Its unique combination of a sulfonyl group and an isothiocyanate moiety provides regioselectivity and product profiles unattainable with simple aryl isothiocyanates. This makes it a strategic building block for medicinal chemistry groups synthesizing heterocycle-focused libraries for high-throughput screening.

Studies on Polymerization Behavior of Sulfonyl Isothiocyanates

Researchers investigating the fundamental properties of sulfonyl isothiocyanates will find this compound's unique reversible oligomerization behavior [1] a compelling subject for study. The ability to form low-order polymers (n=2–3) in neat form that dissociate to active monomers in chloroform provides a model system for understanding self-assembly and the influence of electronic effects on intermolecular interactions. This property also has practical implications for the development of new materials or controlled-release formulations.

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